gamma-Butyrolactone-13C4

概述

描述

Gamma-Butyrolactone-13C4: is a labeled isotopic compound of gamma-butyrolactone, where all four carbon atoms are replaced with the carbon-13 isotope. This compound is a colorless, hygroscopic liquid with a weak characteristic odor. It is widely used in various scientific research applications due to its unique properties and isotopic labeling, which allows for detailed studies in various fields.

准备方法

Synthetic Routes and Reaction Conditions:

Dehydrogenation of 1,4-Butanediol: This method involves the dehydrogenation of 1,4-butanediol in the presence of a catalyst, typically copper or nickel, at elevated temperatures to produce gamma-butyrolactone.

Ring-Closing of Hydroxy Acids: Gamma-butyrolactone can also be synthesized by the ring-closing reaction of hydroxy acids under acidic conditions.

Synthesis from Tetrahydrofuran: Another method involves the oxidation of tetrahydrofuran using a suitable oxidizing agent.

Industrial Production Methods: Industrial production of gamma-butyrolactone typically involves the catalytic dehydrogenation of 1,4-butanediol. This process is carried out in the presence of a copper-based catalyst at high temperatures and pressures to achieve high yields and selectivity .

化学反应分析

Types of Reactions:

Reduction: It can be reduced to 1,4-butanediol using hydrogenation reactions in the presence of a catalyst.

Substitution: Gamma-butyrolactone can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a copper or nickel catalyst is commonly used for reduction reactions.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Succinic acid, maleic acid.

Reduction: 1,4-butanediol.

Substitution: Various gamma-butyrolactone derivatives.

科学研究应用

Gamma-Butyrolactone-13C4 is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Chemistry: Used as a solvent and reagent in organic synthesis and as a precursor for the synthesis of other chemicals.

Biology: Utilized in metabolic studies and as a tracer in biochemical research.

Medicine: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.

Industry: Used in the production of polymers, resins, and as a solvent in various industrial processes.

作用机制

Gamma-Butyrolactone-13C4 exerts its effects primarily through its conversion to gamma-hydroxybutyric acid in the body. This conversion involves the hydrolysis of the lactone ring to form gamma-hydroxybutyric acid, which then acts on gamma-aminobutyric acid receptors in the central nervous system . This interaction leads to various physiological effects, including sedation and relaxation .

相似化合物的比较

Gamma-Hydroxybutyric Acid: A closely related compound that is also used in various research applications.

Tetrahydrofuran: Another cyclic ether that shares some chemical properties with gamma-butyrolactone.

1,4-Butanediol: A precursor in the synthesis of gamma-butyrolactone.

Uniqueness: This isotopic labeling provides a distinct advantage in tracing and studying metabolic pathways and chemical reactions .

生物活性

Gamma-butyrolactone (GBL) is a cyclic ester that has garnered significant attention due to its biological activity and potential therapeutic applications. The isotopically labeled variant, gamma-butyrolactone-13C4, is particularly important for tracing metabolic pathways and understanding the pharmacodynamics of GBL. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, toxicology, and relevant case studies.

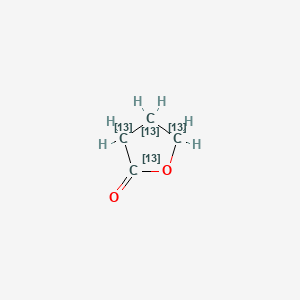

Chemical Structure and Properties

Gamma-butyrolactone is a five-membered lactone with the chemical formula . The incorporation of carbon-13 isotopes allows for enhanced tracking in biological studies, aiding in the elucidation of its metabolic fate in various organisms.

Pharmacological Activities

Gamma-butyrolactone exhibits a range of pharmacological activities, primarily attributed to its conversion to gamma-hydroxybutyric acid (GHB) in the body. This conversion is crucial for its effects on the central nervous system (CNS), where it acts as a depressant.

Key Pharmacological Effects:

Toxicology

The toxicological profile of gamma-butyrolactone has been extensively studied. Acute toxicity data indicate that the oral LD50 ranges from 800 to 1720 mg/kg in mice and 1540 to 1800 mg/kg in rats . Chronic exposure studies have shown varied effects on body weight and survival rates among different species.

Chronic Toxicity Studies:

- Mice: In a two-year study, male B6C3F1 mice receiving high doses exhibited lower survival rates due to aggressive behavior exacerbated by sedation .

- Rats: Fischer 344/N rats showed no significant increase in neoplasms or non-neoplastic lesions after chronic administration .

Case Studies

Several case studies have documented the effects of GBL in human subjects, particularly concerning withdrawal symptoms associated with its use as a recreational drug.

Notable Case Studies:

- Withdrawal Symptoms: A study highlighted five cases where individuals experienced severe withdrawal symptoms from GBL, resembling those from GHB withdrawal .

- CNS Effects: Observational reports indicate that high doses can lead to significant CNS depression, with some patients requiring medical intervention due to respiratory distress .

Research Findings

Recent literature emphasizes the need for further research into the specific biological activities of this compound. Notably, studies have focused on its role in metabolic pathways and potential therapeutic applications.

Research Highlights:

- Metabolic Pathways: Studies utilizing this compound have traced its conversion to GHB and subsequent effects on metabolic processes .

- Synthetic Applications: Advances in synthetic methodologies for producing gamma-butyrolactones have been reported, enhancing their availability for research .

Data Tables

| Study Type | Species | Dose (mg/kg) | Duration | Key Findings |

|---|---|---|---|---|

| Chronic Toxicity | Male Mice | 262 - 525 | 2 years | Lower survival rates; aggressive behavior noted |

| Chronic Toxicity | Female Mice | 262 - 525 | 2 years | No increase in neoplasms; weight loss observed |

| Chronic Toxicity | Male Rats | 112 - 225 | 2 years | No significant lesions; slight inactivity noted |

| Case Study | Humans | Varies | N/A | Severe withdrawal symptoms; respiratory distress |

属性

IUPAC Name |

(2,3,4,5-13C4)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJRWHAVMIAJKC-JCDJMFQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13C](=O)O[13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745818 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.060 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848486-92-0 | |

| Record name | (~13~C_4_)Oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 848486-92-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。